5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications, particularly in modulating the activity of cannabinoid receptors. This compound is characterized by its unique structural features, including a pyrimidine core and an isopropylpiperidine substituent, which contribute to its biological activity.
This compound has been referenced in various patents and scientific literature, particularly in the context of cannabinoid receptor modulation and related pharmacological studies. Notably, it has been discussed in patent documents that outline its synthesis and potential applications in treating conditions mediated by the cannabinoid receptors .
5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine can be classified as a small organic molecule with potential pharmacological properties. Its classification falls under the category of pyrimidine derivatives, which are often explored for their roles in medicinal chemistry due to their diverse biological activities.
The synthesis of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The general synthetic pathway includes:
Technical details regarding these methods can be found in patent literature, which outlines specific reaction conditions, reagents used, and yields obtained during synthesis .
The compound has a molecular formula of C15H22N4I and a molecular weight of approximately 392.27 g/mol. Its structure includes key functional groups such as amines and iodides that are crucial for its biological activity.
5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine primarily involves its interaction with cannabinoid receptors, specifically Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). Upon binding to these receptors, the compound modulates various intracellular signaling pathways that influence pain perception, appetite regulation, and neuroprotection.
Research indicates that compounds similar to this one can exhibit agonistic or antagonistic effects on cannabinoid receptors, leading to diverse physiological responses .
The physical properties of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine has potential applications in scientific research and medicinal chemistry:
The synthesis of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine (CAS: 1361113-57-6) employs convergent strategies to address regioselectivity challenges inherent in polysubstituted pyrimidines. A representative pathway involves:
Critical Intermediates:
Table 1: Spectral Signatures of Key Intermediates
Intermediate | 1H NMR (δ ppm) | MS (m/z) | IR (cm-1) |
---|---|---|---|
4-Chloro-5-iodo-N,N-dimethylpyrimidin-2-amine | 8.21 (s, 1H), 3.20 (s, 6H) | 284 [M+H]+ | 1550 (C=C), 1250 (C-N) |
1-Isopropylpiperidin-3-ylboronic acid | 2.85 (m, 1H), 1.40 (d, 6H) | 172 [M+H]+ | 1340 (B-O), 3200 (O-H) |
Regioselective Iodination:Electrophilic aromatic substitution (EAS) using I2/HIO3 generates undesirable diiodinated byproducts. Optimized protocols employ NIS with catalytic ZnCl2 (5 mol%) in acetonitrile, enhancing C5 selectivity through Lewis acid-mediated activation [1]. This method achieves >95% regioselectivity at 60°C, confirmed by HPLC analysis [1].
Piperidine Coupling Innovations:Palladium catalysis remains essential for C–N bond formation between halogenated pyrimidines and piperidine derivatives. Screening studies reveal that Buchwald ligands (e.g., XPhos) with Pd(OAc)2 suppress N-alkylation byproducts:
Table 2: Catalyst Systems for C–N Coupling
Catalyst/Ligand | Base | Yield (%) | Byproducts |
---|---|---|---|
Pd(OAc)2/XPhos | Cs2CO3 | 92 | <2% Dehalogenation |
Pd2(dba)3/BINAP | K3PO4 | 85 | 8% N-Methyl migration |
CuI/L-proline | K2CO3 | 76 | 12% Homocoupling |
Notably, steric hindrance from the isopropyl group necessitates elevated temperatures (100–110°C) for effective nucleophilic displacement [4] [5].
While chemical synthesis yields racemic piperidine intermediates, enzymatic methods offer routes to enantiopure precursors. Ketoreductases (e.g., KRED-110) selectively reduce 1-isopropylpiperidin-3-one to the (S)-alcohol (ee >99%), which is converted to the boronic ester via stereospecific Miyaura borylation [7]. Alternatively, lipase-catalyzed kinetic resolution (e.g., CAL-B) of racemic 3-aminopiperidines using vinyl acetate achieves 48% yield with >99% ee, though substrate solubility limitations necessitate toluene/water biphasic systems [1].
Challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7